molecular formula C16H16N4O2S B2791280 2-(2-methoxyphenyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide CAS No. 2034532-92-6

2-(2-methoxyphenyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide

Cat. No. B2791280
CAS RN: 2034532-92-6
M. Wt: 328.39
InChI Key: RECJGDYXLPYVCO-UHFFFAOYSA-N
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Description

2-(2-methoxyphenyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide, also known as MTAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTAA is a synthetic compound that belongs to the class of acetamides, which are widely used in medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide involves the inhibition of the Akt/mTOR signaling pathway, which is a critical pathway that regulates cell growth and proliferation. This compound inhibits the activity of Akt, which is a protein kinase that plays a crucial role in the regulation of cell survival and growth. By inhibiting Akt, this compound prevents the activation of mTOR, which is a downstream effector of Akt and a key regulator of protein synthesis and cell growth.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects in various cell lines and animal models. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade, which is a critical pathway involved in the programmed cell death of cancer cells. This compound has also been found to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), which are enzymes that play a critical role in the invasion and metastasis of cancer cells.

Advantages and Limitations for Lab Experiments

2-(2-methoxyphenyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide has several advantages for lab experiments, including its high potency and selectivity for cancer cells. It has also been found to exhibit low toxicity in animal models, which makes it a promising candidate for further development as an anti-cancer drug. However, this compound has some limitations, including its low solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for research on 2-(2-methoxyphenyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide, including the development of novel formulations that improve its solubility and bioavailability. Additionally, further studies are needed to investigate the potential use of this compound in combination with other anti-cancer drugs to enhance its therapeutic efficacy. Moreover, the potential use of this compound in other diseases, such as neurodegenerative disorders and autoimmune diseases, warrants further investigation.

Synthesis Methods

2-(2-methoxyphenyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide can be synthesized through a multistep process involving the reaction of 2-methoxybenzoyl chloride with 1-(thiophen-3-yl)-1H-1,2,3-triazole-4-carboxylic acid, followed by the reaction with N-methylacetamide. The final product is obtained by purification through column chromatography.

Scientific Research Applications

2-(2-methoxyphenyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide has been extensively studied for its potential application in the field of medicinal chemistry. It has been found to exhibit significant anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells.

properties

IUPAC Name

2-(2-methoxyphenyl)-N-[(1-thiophen-3-yltriazol-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-22-15-5-3-2-4-12(15)8-16(21)17-9-13-10-20(19-18-13)14-6-7-23-11-14/h2-7,10-11H,8-9H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECJGDYXLPYVCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NCC2=CN(N=N2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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